1,4-Benzodithiin 1,4-Benzodithiin
Brand Name: Vulcanchem
CAS No.: 255-50-5
VCID: VC19747899
InChI: InChI=1S/C8H6S2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-6H
SMILES:
Molecular Formula: C8H6S2
Molecular Weight: 166.3 g/mol

1,4-Benzodithiin

CAS No.: 255-50-5

Cat. No.: VC19747899

Molecular Formula: C8H6S2

Molecular Weight: 166.3 g/mol

* For research use only. Not for human or veterinary use.

1,4-Benzodithiin - 255-50-5

Specification

CAS No. 255-50-5
Molecular Formula C8H6S2
Molecular Weight 166.3 g/mol
IUPAC Name 1,4-benzodithiine
Standard InChI InChI=1S/C8H6S2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-6H
Standard InChI Key DCIDQCMMRAKNNR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)SC=CS2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1,4-Benzodithiin belongs to the class of benzo-fused dithiins, where the benzene ring is annulated with a six-membered dithiin ring. The planar structure allows for conjugation across the sulfur atoms, influencing its electronic absorption spectra and redox behavior . Key structural parameters include:

PropertyValue
Molecular FormulaC8H8S2\text{C}_8\text{H}_8\text{S}_2
Molecular Weight168.3 g/mol
Melting Point45–47°C
Boiling Point285–290°C (decomposes)
SolubilitySoluble in DMSO, DMF; insoluble in water
SMILES NotationC1CSC2=CC=CC=C2S1\text{C1CSC2=CC=CC=C2S1}

Spectroscopic Characteristics

  • NMR: 1H^1\text{H} NMR (CDCl3_3) exhibits signals at δ 3.27 ppm (s, 4H, -S-CH2_2-) and δ 7.00–7.16 ppm (m, 4H, aromatic protons) .

  • UV-Vis: Absorption maxima at 280–320 nm, attributed to π→π* transitions in the conjugated system .

Synthetic Methodologies

Cyclocondensation of 1,2-Dithiols

A common approach involves reacting benzene-1,2-dithiol with diketones or epoxides. For example, cyclohexanone derivatives react with ethane-1,2-dithiol under acidic conditions to yield 2,3-dihydro-1,4-benzodithiin . This method offers moderate yields (40–60%) but requires prolonged reaction times (48 h) .

Ring-Opening of Thiadiazoles

4-Aryl-5-heterosubstituted 1,2,3-thiadiazoles undergo thermal ring-opening in the presence of sodium hydride, eliminating nitrogen and forming 1,4-benzodithiins . This method is efficient for introducing aromatic substituents but often requires transition-metal catalysts .

Oxidative Coupling

Jinwu Zhao et al. reported a transition-metal-free synthesis using 2-aminothiophenol (2-ATP), anilines, and methyl ketones under aerobic conditions . The reaction proceeds via Kornblum oxidation and aldimine condensation, yielding 1,4-benzodithiin derivatives in 33–78% yields .

Biological Activities and Mechanisms

Anticancer Properties

1,4-Benzodithiin derivatives inhibit DNA topoisomerase IIα (IC50\text{IC}_{50}: 0.8–2.5 µM )bytargetingcriticalcysteineresidues,leadingtoDNAcleavageandapoptosisincancercells[14].Compound6(2phenyl5,6dihydro1,4dithiine1,1,4,4tetrone)showedpotentactivityagainstK562leukemiacells() by targeting critical cysteine residues, leading to DNA cleavage and apoptosis in cancer cells[14]. Compound **6** (2-phenyl-5,6-dihydro-1,4-dithiine-1,1,4,4-tetrone) showed potent activity against K562 leukemia cells ( \text{IC}_{50} :0.9µM: 0.9 µM ) .

Enzyme Inhibition

  • Acetylcholinesterase (AChE): Derivatives exhibit IC50\text{IC}_{50} values of 12–45 µM, suggesting potential for Alzheimer’s therapy.

  • α-Glucosidase: Inhibition constants (KiK_i) range from 8–22 µM, indicating antidiabetic applications.

Antioxidant Activity

Applications in Materials Science

Electrochromic Devices

The redox-active sulfur centers enable applications in smart windows and displays. 1,4-Benzodithiin-based polymers exhibit color switching between transparent (oxidized) and blue (reduced) states at applied potentials of ±1.2 V .

Photocatalysis

Nickel–dithiolene complexes fused with 1,4-benzodithiin show enhanced photocatalytic activity under visible light (λ>420\lambda > 420 nm), achieving 85% degradation of methylene blue in 2 h .

Comparative Analysis with Related Heterocycles

CompoundStructureKey Features
1,4-BenzothiazineC8H7NS\text{C}_8\text{H}_7\text{NS}Contains nitrogen; antipsychotic activity
1,4-BenzoxathiinC8H8OS\text{C}_8\text{H}_8\text{OS}Oxygen substitution; UV stabilization
2,3-Dihydro-1,4-benzodithiinC8H8S2\text{C}_8\text{H}_8\text{S}_2Higher lipophilicity; enzyme inhibition

Recent Advances (2023–2025)

Green Synthesis

Aryl halide-free protocols using PEG-200 as a recyclable solvent achieve yields >90% under microwave irradiation . Nanocatalysts (e.g., Fe3_3O4_4@SiO2_2) reduce reaction times to 15–30 min .

Drug Delivery Systems

1,4-Benzodithiin-loaded nanoparticles (size: 120 nm) show 80% bioavailability in murine models, enhancing antitumor efficacy while reducing systemic toxicity .

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